Vatinoxan

Description

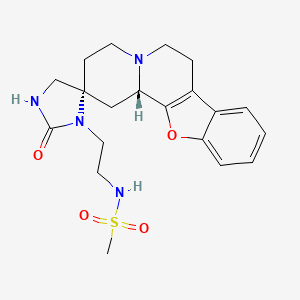

Structure

3D Structure

Properties

CAS No. |

114914-42-0 |

|---|---|

Molecular Formula |

C20H26N4O4S |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide |

InChI |

InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1 |

InChI Key |

GTBKISRCRQUFNL-OXJNMPFZSA-N |

Isomeric SMILES |

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45 |

Canonical SMILES |

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 659066 L-659,066 Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans- MK 467 MK-467 vatinoxan vatinoxan hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Vatinoxan in Canines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, represents a significant advancement in veterinary anesthesia and sedation. When co-administered with alpha-2 adrenoceptor agonists such as medetomidine or dexmedetomidine in canines, this compound selectively blocks peripheral alpha-2 adrenoceptors. This targeted action mitigates the adverse cardiovascular effects commonly associated with alpha-2 agonists, namely vasoconstriction, hypertension, and bradycardia, while preserving the desired centrally mediated sedative and analgesic effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in canines, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Peripheral Alpha-2 Adrenoceptor Antagonism

This compound, formerly known as MK-467 or L-659,066, functions as a competitive antagonist at alpha-2 adrenoceptors.[1][2] Its key characteristic is its limited ability to penetrate the blood-brain barrier due to its relatively low lipid solubility.[1][3] This peripheral selectivity is the cornerstone of its clinical utility.

When an alpha-2 adrenoceptor agonist like medetomidine is administered, it acts on both central and peripheral alpha-2 adrenoceptors.

-

Central Nervous System (CNS) Effects: Activation of alpha-2 adrenoceptors in the locus coeruleus of the brainstem inhibits norepinephrine release, leading to sedation, anxiolysis, and analgesia.[4]

-

Peripheral Effects: Activation of post-synaptic alpha-2 adrenoceptors on vascular smooth muscle causes vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure. This hypertension triggers a baroreceptor-mediated reflex bradycardia, a protective mechanism to reduce cardiac workload.

This compound, when co-administered, preferentially binds to and blocks the peripheral alpha-2 adrenoceptors, particularly on blood vessels. This action prevents or attenuates the vasoconstrictive effects of the alpha-2 agonist, thereby preventing the subsequent rise in blood pressure and the reflex bradycardia. Because this compound does not significantly cross the blood-brain barrier, it does not interfere with the centrally mediated sedative and analgesic effects of the alpha-2 agonist.

A study in dogs demonstrated that the concentration of this compound in the central nervous system was approximately 1:50 of that in the plasma, while dexmedetomidine concentrations in the CNS were three to seven times higher than in plasma, confirming the peripheral selectivity of this compound.

Signaling Pathway of Alpha-2 Agonist and this compound Interaction

References

Vatinoxan (MK-467): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan, initially identified as MK-467 and also known as L-659,066, is a peripherally selective α2-adrenoceptor antagonist.[1][2] Its development has been a significant advancement in veterinary medicine, particularly in the field of anesthesia and sedation.[3] this compound's unique pharmacological profile, characterized by its inability to cross the blood-brain barrier to a significant extent, allows it to mitigate the undesirable peripheral cardiovascular effects of α2-adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[2][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important veterinary drug.

Introduction: The Need for a Peripherally Selective α2-Adrenoceptor Antagonist

Alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine are widely used in veterinary medicine for their reliable sedative, analgesic, and muscle relaxant effects. However, their clinical utility is often limited by significant cardiovascular side effects, including initial hypertension, bradycardia, and decreased cardiac output. These effects are primarily mediated by the activation of peripheral α2-adrenoceptors on vascular smooth muscle.

The ideal adjunct to an α2-agonist would be an antagonist that selectively blocks these peripheral receptors without interfering with the desired central nervous system (CNS) effects. This led to the pursuit of a peripherally selective α2-adrenoceptor antagonist, a molecule with physicochemical properties that would limit its penetration across the blood-brain barrier. This compound (MK-467) emerged as a promising candidate from this research.

Discovery and Physicochemical Properties

This compound was developed as a potent and selective α2-adrenoceptor antagonist. A key feature of its design is its relatively low lipid solubility, which is a primary determinant of its limited ability to cross the blood-brain barrier. This peripheral selectivity is the cornerstone of its clinical utility.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively antagonizing α2-adrenoceptors. Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that are typically coupled to inhibitory G-proteins (Gi/o).

Upon activation by an agonist (e.g., norepinephrine, dexmedetomidine), the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling.

This compound, by blocking the α2-adrenoceptor, prevents the binding of agonists and the subsequent activation of the Gi signaling cascade. This action counteracts the effects of α2-agonists on peripheral tissues, most notably the vasculature.

Quantitative Data

Receptor Binding Affinity

In vitro studies have demonstrated this compound's high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors.

| Parameter | Value | Reference |

| α2:α1 Receptor Occupancy Ratio (in vitro) | 105:1 |

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in the primary target species, dogs and cats.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Conditions | Reference |

| Elimination Half-life (t½) | ~40 minutes | Intravenous administration | |

| Clearance (CL) | 7.8 ± 3.4 mL/kg/minute | Intravenous administration | |

| Brain/Plasma Concentration Ratio | 0.05-0.09 | - |

Table 2: Pharmacokinetic Parameters of this compound in Cats

| Parameter | Value | Conditions | Reference |

| Metabolic Clearance | 2.3 (34% interindividual variability) mL/minute/kg | Anesthetized with isoflurane | |

| Volume of Distribution (Vd) - Central Compartment | 34 (55% interindividual variability) mL/kg | Anesthetized with isoflurane |

Cardiovascular Effects

Clinical studies have quantified the impact of this compound on the cardiovascular effects of α2-agonists.

Table 3: Cardiovascular Effects of Medetomidine with and without this compound in Dogs

| Parameter | Medetomidine Alone | Medetomidine + this compound | Reference |

| Cardiac Output | 47-96% lower than with this compound | Significantly higher than medetomidine alone | |

| Heart Rate | Significantly lower | Maintained closer to baseline | |

| Systemic Arterial Pressure | Increased | Attenuated increase |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a general method for determining the binding affinity of this compound for α2-adrenoceptors.

Methodology:

-

Membrane Preparation: Cell membranes from a tissue or cell line known to express α2-adrenoceptors (e.g., bovine cerebral cortex, human platelets) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the following are added in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

-

A fixed concentration of a radiolabeled α2-adrenoceptor antagonist, such as [3H]Rauwolscine.

-

Varying concentrations of unlabeled this compound.

-

The prepared cell membranes.

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist like phentolamine) are included.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Clinical Trial in Dogs (Cardiovascular and Sedative Effects)

This protocol outlines a typical randomized, blinded, crossover study to evaluate the effects of this compound in combination with an α2-agonist in dogs.

Methodology:

-

Animal Subjects: Healthy adult dogs (e.g., purpose-bred Beagles or client-owned dogs) are selected for the study.

-

Study Design: A randomized, blinded, crossover design is typically employed. Each dog receives all treatments with a washout period (e.g., 2 weeks) between each treatment to prevent carry-over effects.

-

Treatments:

-

Treatment 1: α2-agonist alone (e.g., medetomidine intramuscularly).

-

Treatment 2: α2-agonist combined with this compound (e.g., medetomidine and this compound in the same syringe, administered intramuscularly).

-

-

Instrumentation and Monitoring:

-

Catheters are placed for drug administration and blood sampling.

-

Cardiovascular parameters are continuously monitored, including heart rate (HR), arterial blood pressure (BP), and cardiac output (CO).

-

Sedation is assessed at regular intervals using a validated scoring system.

-

-

Data Collection: Measurements are taken at baseline and at multiple time points after drug administration.

-

Data Analysis: Statistical methods are used to compare the cardiovascular and sedative effects between the treatment groups.

Clinical Development and Regulatory Approval

The promising preclinical data for this compound led to its clinical development for use in veterinary medicine. A fixed-dose combination of medetomidine and this compound, marketed as Zenalpha®, has received regulatory approval for use in dogs in several regions, including the United States by the Food and Drug Administration (FDA). This combination product is indicated for use as a sedative and analgesic in dogs to facilitate clinical examinations, clinical procedures, and minor surgical procedures.

Conclusion

The discovery and development of this compound (MK-467) represent a significant achievement in veterinary pharmacology. Its peripheral selectivity allows for the mitigation of the adverse cardiovascular effects of α2-adrenoceptor agonists while preserving their beneficial sedative and analgesic properties. This targeted approach to drug action has enhanced the safety profile of α2-agonist-based sedation protocols in dogs. The comprehensive data gathered from preclinical and clinical studies have provided a solid foundation for its clinical use. Future research may explore the utility of this compound in other species and in combination with other anesthetic agents.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Drug Improves Safety of Canine Sedation and Anesthesia | Technology Networks [technologynetworks.com]

- 4. Various Systemic Effects of MK-467, A Peripherally Acting α2-adrenoceptor Antagonist in Different Animal Species: An Overview [arccjournals.com]

Pharmacological Profile of Vatinoxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan, formerly known as MK-467, is a potent and peripherally selective alpha-2 adrenoceptor antagonist.[1] Its unique pharmacological profile, characterized by limited ability to cross the blood-brain barrier, allows for the mitigation of peripheral adverse effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics across various species, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.

Mechanism of Action

This compound functions as a competitive antagonist at alpha-2 adrenoceptors.[2] Its primary mechanism involves blocking the effects of alpha-2 adrenergic agonists at peripheral sites, particularly on vascular smooth muscle.[2] Alpha-2 adrenoceptor agonists induce vasoconstriction by stimulating postsynaptic alpha-2 adrenoceptors on vascular smooth muscle cells, leading to hypertension and a subsequent reflex bradycardia. This compound counteracts these effects by binding to these peripheral receptors, thereby preventing agonist-induced vasoconstriction.

A key feature of this compound is its peripheral selectivity, which is attributed to its low lipid solubility and consequent poor penetration of the blood-brain barrier. This ensures that the centrally mediated sedative and analgesic effects of alpha-2 agonists, which occur through their action on alpha-2 adrenoceptors in the central nervous system (CNS), remain largely unaffected. Studies in dogs have confirmed this selectivity, showing a CNS-to-plasma concentration ratio of approximately 1:50 for this compound, while the alpha-2 agonist dexmedetomidine showed concentrations three- to seven-fold higher in the CNS than in plasma.

This compound exhibits greater selectivity for alpha-2 than alpha-1 adrenergic receptors, with an in vitro α2:α1 receptor occupancy ratio of 105:1. This selectivity minimizes potential off-target effects associated with alpha-1 adrenoceptor blockade.

Signaling Pathway

The antagonism of peripheral alpha-2 adrenoceptors by this compound interrupts the signaling cascade initiated by alpha-2 agonists. Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the receptor, this compound prevents this Gi-mediated inhibition, thereby maintaining adenylyl cyclase activity and cAMP levels.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several animal species. It is characterized by rapid absorption after intramuscular administration and a relatively low clearance. Co-administration with alpha-2 agonists can influence its pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Conditions | Reference |

| Intramuscular Administration (with Medetomidine and Butorphanol) | |||

| Tmax (min) | 20 | 500 µg/kg this compound | |

| Cmax (ng/mL) | 1030 ± 220 | 500 µg/kg this compound | |

| Intravenous Administration (with Medetomidine) | |||

| Vd (L/kg) | 0.6 ± 0.1 | 800 µg/kg this compound | |

| Cl (mL/min/kg) | 4.8 ± 1.0 | 800 µg/kg this compound | |

| t½ (h) | 1.8 ± 0.3 | 800 µg/kg this compound |

Table 2: Pharmacokinetic Parameters of this compound in Cats

| Parameter | Value | Conditions | Reference |

| Intravenous Administration (Isoflurane Anesthesia) | |||

| V1 (mL/kg) | 34 | 1 mg/kg this compound | |

| V2 (mL/kg) | 151 | 1 mg/kg this compound | |

| V3 (mL/kg) | 306 | 1 mg/kg this compound | |

| Cl (mL/min/kg) | 2.3 | 1 mg/kg this compound | |

| Intramuscular Administration (with Dexmedetomidine and Ketamine) | |||

| Bioavailability (%) | 99 | 600 µg/kg this compound | |

| Vss (mL/kg) | 666 | 600 µg/kg this compound | |

| Cl (mL/min/kg) | 3.7 | 600 µg/kg this compound | |

| Subcutaneous Administration (with Dexmedetomidine and Ketamine) | |||

| Bioavailability (%) | 95 | 600 µg/kg this compound |

Table 3: Pharmacokinetic Parameters of this compound in Horses

| Parameter | Value | Conditions | Reference |

| Intravenous Administration (with Medetomidine) | |||

| AUC (min*ng/mL) | 20300 ± 4100 | 140 µg/kg this compound | |

| t½ (min) | 36 ± 9 | 140 µg/kg this compound |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the attenuation of the cardiovascular side effects of alpha-2 adrenoceptor agonists.

Cardiovascular Effects

When co-administered with medetomidine or dexmedetomidine, this compound has been shown to:

-

Prevent Bradycardia: It mitigates the significant decrease in heart rate typically seen with alpha-2 agonist administration.

-

Reduce Hypertension: It blunts the initial hypertensive phase caused by peripheral vasoconstriction.

-

Improve Cardiac Output: By reducing afterload (vasoconstriction) and preventing severe bradycardia, this compound helps maintain cardiac output closer to baseline levels.

Effects on Sedation and Analgesia

Due to its limited CNS penetration, this compound does not significantly diminish the sedative and analgesic effects of alpha-2 agonists. However, by improving cardiovascular function, it can lead to increased clearance of the co-administered agonist, potentially shortening the duration of sedation.

Experimental Protocols

Assessment of Cardiovascular Effects in Dogs

A common experimental design to evaluate the cardiovascular effects of this compound involves a randomized, blinded, crossover study in healthy dogs (e.g., Beagles).

-

Animal Model: Healthy adult Beagle dogs are often used.

-

Instrumentation: Dogs are instrumented for the measurement of heart rate (HR), arterial blood pressure (systolic, diastolic, and mean), central venous pressure (CVP), and cardiac output (CO) via methods like thermodilution. Systemic vascular resistance (SVR) is then calculated.

-

Drug Administration: Dogs receive an intramuscular (IM) or intravenous (IV) injection of an alpha-2 agonist (e.g., medetomidine) with or without this compound. A washout period of at least one week is allowed between treatments in a crossover design.

-

Data Collection: Cardiovascular parameters are recorded at baseline and at predefined intervals after drug administration.

-

Blood Sampling: Arterial and mixed venous blood samples can be collected for blood gas analysis to assess oxygenation and tissue perfusion.

Determination of CNS Penetration

To quantify the peripheral selectivity of this compound, studies are conducted to compare its concentration in the CNS and plasma.

-

Animal Model: Dogs are administered a combination of medetomidine and this compound intravenously.

-

Sample Collection: After a defined period to allow for drug distribution (e.g., 20 minutes), animals are euthanized, and samples of venous blood and CNS tissues (brain, spinal cord) are collected.

-

Analytical Method: Drug concentrations in plasma and homogenized CNS tissue are quantified using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the precise measurement of low drug concentrations.

-

Data Analysis: The ratio of the drug concentration in the CNS to that in the plasma is calculated to determine the extent of blood-brain barrier penetration.

Determination of Minimum Alveolar Concentration (MAC) of Inhaled Anesthetics

The influence of this compound on the anesthetic-sparing effect of alpha-2 agonists is assessed by determining the minimum alveolar concentration (MAC) of an inhaled anesthetic like isoflurane.

-

Animal Model: Cats are often used for these studies.

-

Anesthesia and Instrumentation: Cats are anesthetized with isoflurane, and instrumentation is placed for drug administration and monitoring of vital signs.

-

Drug Infusion: A target-controlled infusion system is used to achieve and maintain specific plasma concentrations of dexmedetomidine and this compound.

-

MAC Determination: The MAC of isoflurane is determined using the bracketing method and a standardized noxious stimulus, such as a tail clamp. The end-tidal anesthetic concentration is gradually decreased until the animal responds to the stimulus and then increased until the response is absent. The MAC is the average of the two concentrations.

-

Pharmacodynamic Modeling: The relationship between the plasma concentration of the alpha-2 agonist and the reduction in MAC is characterized using pharmacodynamic models to determine parameters such as the IC50 (the concentration of agonist that produces 50% of the maximum MAC reduction).

Safety and Tolerability

This compound is generally well-tolerated. When used in combination with alpha-2 agonists, it improves the overall safety profile by mitigating adverse cardiovascular effects. However, in some cases, particularly during general anesthesia, the vasodilation caused by this compound can lead to hypotension, which may require therapeutic intervention.

Conclusion

This compound is a peripherally selective alpha-2 adrenoceptor antagonist with a favorable pharmacological profile for use in combination with alpha-2 agonists in veterinary medicine. Its ability to selectively block peripheral alpha-2 adrenoceptors allows for the attenuation of undesirable cardiovascular effects without compromising centrally mediated sedation and analgesia. The quantitative pharmacokinetic and pharmacodynamic data, along with detailed experimental protocols, provide a solid foundation for its continued investigation and clinical application. Further research may focus on optimizing dose ratios with various alpha-2 agonists in different species and clinical scenarios.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. assets.ctfassets.net [assets.ctfassets.net]

- 3. Concentrations of medetomidine enantiomers and this compound, an α2-adrenoceptor antagonist, in plasma and central nervous tissue after intravenous coadministration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Vatinoxan: A Technical Guide to Selective Peripheral α2-Adrenoceptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatinoxan (formerly MK-467 and L-659,066) is a potent and selective antagonist of peripheral α2-adrenoceptors. Its unique pharmacological profile is characterized by a limited ability to cross the blood-brain barrier, enabling the mitigation of peripheral cardiovascular and other adverse effects of α2-adrenoceptor agonists, such as medetomidine and dexmedetomidine, while preserving their centrally-mediated sedative and analgesic properties. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core functions.

Introduction

α2-adrenoceptor agonists are widely utilized in veterinary medicine for their reliable sedative, analgesic, and muscle relaxant effects. However, their clinical utility can be limited by significant cardiovascular side effects, including initial hypertension, reflex bradycardia, and decreased cardiac output. These effects are primarily mediated by the activation of α2-adrenoceptors on peripheral vascular smooth muscle. This compound addresses this limitation by selectively blocking these peripheral receptors. Its hydrophilic nature and low lipid solubility restrict its passage across the blood-brain barrier, resulting in a high peripheral-to-central activity ratio. This allows for a "gentler" sedation, where the desired central effects of α2-agonists are maintained, but their undesirable peripheral cardiovascular effects are significantly attenuated.

Physicochemical Properties

This compound is a quinolizine derivative with the following chemical properties:

| Property | Value |

| Chemical Name | (2R,12bS)-N-(1,3-benzodioxol-5-ylmethyl)-2-ethyl-1,2,3,4,6,7,12,12b-octahydropyrazino[2,1-a][1]benzazepine-8-sulfonamide |

| Molecular Formula | C20H26N4O4S |

| Molecular Weight | 418.51 g/mol |

| Alternative Names | MK-467, L-659,066 |

Mechanism of Action: Selective Peripheral α2-Adrenoceptor Antagonism

The peripheral selectivity of this compound is its most critical feature. In dogs, the concentration of this compound in the central nervous system (CNS) is approximately 1:50 of that in the plasma[2]. This is attributed to its low lipophilicity, which hinders its ability to cross the blood-brain barrier.

When co-administered with an α2-adrenoceptor agonist like dexmedetomidine, this compound preferentially occupies peripheral α2-adrenoceptors, particularly those on vascular smooth muscle. This prevents the agonist from binding to these receptors and inducing vasoconstriction. Consequently, the initial hypertensive phase and subsequent reflex bradycardia and reduction in cardiac output associated with α2-agonist administration are significantly attenuated.

Signaling Pathway

α2-adrenoceptors are G-protein coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, Gi. The binding of an agonist to the α2-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this cascade from occurring in peripheral tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several species. The tables below summarize key parameters.

Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Route | Value | Reference |

| Elimination Half-Life (t½) | IV | ~40 minutes | [3] |

| Clearance (Cl) | IV | 7.8 ± 3.4 mL/kg/minute | [3] |

Pharmacokinetic Parameters of this compound in Cats

| Parameter | Route | Value | Reference |

| Metabolic Clearance (Cl) | IV | 2.3 (34% interindividual variability) mL/minute/kg | [2] |

| Volume of Distribution (Vd) | IV | 34 (55% interindividual variability) mL/kg (central compartment) | |

| IM Bioavailability | IM | 99% | |

| SC Bioavailability | SC | 95% | |

| Volume of distribution at steady state | IV | 666 mL/kg |

Pharmacokinetic Parameters of this compound in Horses

| Parameter | Route | Value | Reference |

| Plasma concentration of dexmedetomidine was significantly lower in the presence of this compound | IV | - |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the attenuation of the cardiovascular side effects of α2-adrenoceptor agonists.

Cardiovascular Effects in Dogs (when co-administered with Medetomidine)

| Parameter | Medetomidine Alone | Medetomidine + this compound | Reference |

| Heart Rate (HR) | Significantly decreased | Maintained closer to baseline | |

| Mean Arterial Pressure (MAP) | Increased initially | Attenuated increase | |

| Cardiac Output (CO) | Significantly decreased (47-96% lower) | Maintained closer to baseline | |

| Systemic Vascular Resistance (SVR) | Increased | Attenuated increase |

Sedative Effects in Dogs

While this compound significantly mitigates the peripheral effects of α2-agonists, it does not substantially diminish their centrally-mediated sedative effects. However, due to the improved cardiovascular function and consequently increased clearance of the α2-agonist, the duration of sedation may be shortened.

Experimental Protocols

In Vivo Cardiovascular Assessment in Dogs

The following protocol is a representative example of how the cardiovascular effects of this compound in combination with an α2-agonist are evaluated in a research setting, based on published studies.

Protocol Steps:

-

Animal Model: Purpose-bred healthy dogs (e.g., Beagles) are commonly used.

-

Study Design: A randomized, blinded, crossover design is employed with a sufficient washout period (e.g., 2 weeks) between treatments.

-

Instrumentation: Under light anesthesia, animals are instrumented for cardiovascular monitoring. This may include:

-

Arterial catheter for direct blood pressure measurement.

-

Venous catheters for drug administration and blood sampling.

-

Thermodilution catheter for measurement of cardiac output.

-

-

Treatments:

-

Control Group: Administered a standard dose of an α2-agonist (e.g., medetomidine 20 µg/kg IM).

-

Treatment Group: Administered the α2-agonist combined with this compound (e.g., medetomidine 20 µg/kg + this compound 400 µg/kg IM).

-

-

Data Collection:

-

Cardiovascular parameters (heart rate, mean arterial pressure, central venous pressure, cardiac output) are recorded at baseline and at specified intervals post-administration (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).

-

Blood samples are collected at similar time points for pharmacokinetic analysis of drug concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sedation is assessed using a validated scoring system.

-

-

Data Analysis: Statistical methods (e.g., repeated measures ANOVA) are used to compare the pharmacodynamic and pharmacokinetic parameters between treatment groups.

Radioligand Binding Assay for Receptor Affinity Determination

To determine the binding affinity of this compound for α2-adrenoceptor subtypes, a competitive radioligand binding assay would be performed. The following is a generalized protocol.

Materials:

-

Cell membranes expressing a single subtype of human α2-adrenoceptor (α2A, α2B, or α2C).

-

A suitable radioligand with high affinity for α2-adrenoceptors (e.g., [³H]-Rauwolscine or [³H]-MK-912).

-

This compound (unlabeled competitor).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Logical Relationship of this compound's Action

The core principle of this compound's utility is its ability to dissociate the desired central effects from the undesired peripheral effects of α2-adrenoceptor agonists.

Conclusion

This compound represents a significant advancement in the safe use of α2-adrenoceptor agonists in veterinary medicine. Its unique property of selective peripheral α2-adrenoceptor antagonism allows for the preservation of centrally-mediated sedation and analgesia while mitigating the adverse cardiovascular effects commonly associated with this class of drugs. The data presented in this technical guide underscore the well-defined pharmacokinetic and pharmacodynamic profile of this compound, supporting its role in providing safer and more stable anesthetic and sedative procedures. Further research to delineate its binding affinities for specific α2-adrenoceptor subtypes will provide even greater insight into its pharmacological actions.

References

- 1. Alpha2 Antagonist this compound Does Not Abolish the Preconditioning Effect of Dexmedetomidine on Experimental Ischaemia–Reperfusion Injury in the Equine Small Intestine | MDPI [mdpi.com]

- 2. Concentrations of medetomidine enantiomers and this compound, an α2-adrenoceptor antagonist, in plasma and central nervous tissue after intravenous coadministration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Vatinoxan's Cardiovascular Profile in Canines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, a peripherally selective α2-adrenoceptor antagonist, presents a significant advancement in veterinary anesthesia and sedation protocols for dogs. When co-administered with α2-adrenoceptor agonists like medetomidine or dexmedetomidine, this compound effectively mitigates the adverse cardiovascular effects typically associated with these agents, such as profound bradycardia and hypertension, without compromising their centrally mediated sedative and analgesic properties. This guide provides a comprehensive overview of the cardiovascular effects of this compound in dogs, presenting key quantitative data from pivotal studies, detailing experimental methodologies, and illustrating the underlying physiological mechanisms and experimental workflows.

Mechanism of Action: Peripheral α2-Adrenoceptor Antagonism

Medetomidine and its active enantiomer, dexmedetomidine, are potent α2-adrenoceptor agonists widely used for sedation and analgesia in dogs.[1][2] Their activation of α2-adrenoceptors in the central nervous system (CNS) produces the desired sedative and analgesic effects. However, their action on peripheral α2-adrenoceptors, particularly α2B-adrenoceptors on vascular smooth muscle cells, leads to significant vasoconstriction.[3] This peripheral vasoconstriction increases systemic vascular resistance (SVR), leading to a rise in arterial blood pressure.[3][4] The increase in blood pressure triggers a baroreceptor reflex, resulting in a marked decrease in heart rate (bradycardia) and consequently, a reduction in cardiac output.

This compound, formerly known as MK-467, is specifically designed to counteract these peripheral effects. Due to its low lipid solubility, this compound has limited ability to cross the blood-brain barrier, thus exerting its antagonist activity primarily on peripheral α2-adrenoceptors. By blocking these receptors on blood vessels, this compound blunts the vasoconstrictive effects of medetomidine, thereby preventing the sharp increase in blood pressure and the subsequent reflex bradycardia. This selective peripheral antagonism allows for the preservation of the desirable CNS-mediated sedation and analgesia while maintaining more stable cardiovascular function.

Quantitative Cardiovascular Effects

Numerous studies have quantified the cardiovascular-sparing effects of this compound when co-administered with an α2-agonist in dogs. The following tables summarize key findings from this research, demonstrating a consistent pattern of improved hemodynamic stability with the inclusion of this compound.

Table 1: Effects on Heart Rate (HR) and Mean Arterial Pressure (MAP)

| Study / Treatment Group | Baseline HR (beats/min) | Post-treatment HR (beats/min) | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) |

| Joerger et al. (2023) | ||||

| Medetomidine (MED) | 88 ± 17 | 35 ± 6 (nadir) | 90 ± 11 | 125 ± 16 (peak) |

| Medetomidine-Vatinoxan (MVX) | 89 ± 15 | 70 ± 15 (nadir) | 91 ± 10 | 100 ± 12 (peak) |

| Turunen et al. (2019) | ||||

| MED | 68 ± 10 | 34 ± 5 (pre-atipamezole) | 93 ± 11 | 128 ± 17 (pre-atipamezole) |

| MED + this compound (MEDVAT) | 70 ± 9 | 59 ± 11 (pre-atipamezole) | 95 ± 10 | 108 ± 13 (pre-atipamezole) |

| Anonymous (2024) | ||||

| MED (with sevoflurane/desflurane) | ~85-90 | 36-43 (nadir) | ~90-95 | 126-143 (peak) |

| MVX (with sevoflurane/desflurane) | ~85-90 | 83-118 | ~90-95 | 102-104 (peak) |

Table 2: Effects on Cardiac Output (CO) and Systemic Vascular Resistance (SVR)

| Study / Treatment Group | Baseline CO (L/min) | Post-treatment CO (L/min) | Baseline SVR (dynes·s/cm⁵) | Post-treatment SVR (dynes·s/cm⁵) |

| Joerger et al. (2023) | ||||

| MED | 2.9 ± 0.8 | 0.8 ± 0.3 (nadir) | 2580 ± 740 | 14200 ± 5400 (peak) |

| MVX | 2.8 ± 0.7 | 2.1 ± 0.6 (nadir) | 2720 ± 780 | 3900 ± 1300 (peak) |

| Turunen et al. (2019) (Cardiac Index - L/min/m²) | ||||

| MED | 3.9 ± 0.8 | 1.6 ± 0.4 (pre-atipamezole) | 2040 ± 490 | 7210 ± 2100 (pre-atipamezole) |

| MEDVAT | 4.0 ± 0.7 | 3.0 ± 0.7 (pre-atipamezole) | 1980 ± 450 | 2990 ± 870 (pre-atipamezole) |

Note: Data are presented as mean ± standard deviation where available. Values are representative of findings at nadir (lowest point) or peak as reported in the studies.

The data consistently demonstrate that the combination of medetomidine and this compound results in a significantly higher heart rate and cardiac output, and lower mean arterial pressure and systemic vascular resistance compared to medetomidine alone. Notably, in one study, the cardiac output in dogs receiving only medetomidine was 47% to 96% lower than in those receiving the medetomidine-vatinoxan combination.

Experimental Protocols

The following outlines a generalized experimental protocol synthesized from several key studies investigating the cardiovascular effects of this compound in dogs.

Subjects and Housing

-

Species: Canine (typically purpose-bred Beagles).

-

Health Status: Clinically healthy, often classified as American Society of Anesthesiologists (ASA) physical status I or II.

-

Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines, with appropriate acclimatization periods before experiments.

Study Design

-

Design: Randomized, blinded, crossover studies are commonly employed to minimize individual variation.

-

Washout Period: A washout period of at least one to two weeks is typically implemented between treatments in crossover designs.

Instrumentation and Monitoring

-

Catheterization: Placement of arterial and central venous catheters for direct blood pressure monitoring and blood gas analysis. A Swan-Ganz catheter may be placed for thermodilution cardiac output measurement.

-

Cardiovascular Monitoring: Continuous monitoring of heart rate (HR), systemic and pulmonary arterial blood pressures, and central venous pressure. Cardiac output (CO) is often measured via thermodilution.

-

Respiratory Monitoring: Monitoring of respiratory rate and arterial blood gases.

Drug Administration and Data Collection

-

Drug Administration: Intramuscular (IM) or intravenous (IV) administration of medetomidine or dexmedetomidine with or without this compound.

-

Data Collection: Baseline cardiovascular parameters are recorded prior to drug administration. Measurements are then taken at predetermined intervals for a specified duration (e.g., up to 120 minutes).

Pharmacokinetic Interactions

The co-administration of this compound can alter the pharmacokinetics of medetomidine. By attenuating the initial vasoconstriction at the injection site, this compound can lead to a faster absorption of medetomidine. Furthermore, by maintaining a higher cardiac output, this compound may result in a larger volume of distribution and increased clearance of medetomidine, potentially leading to a shorter duration of sedation.

Clinical Implications and Considerations

The inclusion of this compound in sedative protocols offers a significant safety advantage, particularly for patients where cardiovascular stability is a concern. By mitigating the pronounced bradycardia and hypertension associated with α2-agonists, the medetomidine-vatinoxan combination provides a more hemodynamically stable sedation.

However, some studies have noted that the attenuation of medetomidine's cardiovascular effects by this compound may be associated with a slight reduction in the duration and intensity of analgesia and sedation, likely due to the altered pharmacokinetics. Additionally, when reversing sedation with a centrally acting antagonist like atipamezole, the combined vasodilatory effects of this compound and atipamezole could potentially lead to a more pronounced decrease in blood pressure. Therefore, careful patient monitoring remains crucial throughout the sedation and recovery periods.

Conclusion

References

Vatinoxan's Modulation of Medetomidine Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacokinetic interactions between vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, and medetomidine, a potent alpha-2 adrenoceptor agonist. Co-administration of this compound with medetomidine has been shown to significantly alter the absorption, distribution, and elimination of medetomidine, thereby modifying its clinical effects. This document summarizes key quantitative data from various studies, details the experimental protocols used to derive this data, and visualizes the underlying mechanisms and experimental workflows. The information presented is intended to support further research and drug development in veterinary medicine.

Introduction

Medetomidine, a racemic mixture of dexmedetomidine and levomedetomidine, is a widely used sedative and analgesic in veterinary practice.[1] Its clinical utility is often limited by its profound cardiovascular side effects, including bradycardia and vasoconstriction, which are mediated by the activation of peripheral alpha-2 adrenoceptors.[2] this compound (formerly known as MK-467) is a peripherally selective alpha-2 adrenoceptor antagonist that does not readily cross the blood-brain barrier.[3][4] This property allows it to counteract the undesirable peripheral effects of medetomidine while preserving its centrally mediated sedative effects.[4] Understanding the impact of this compound on the pharmacokinetics of medetomidine is crucial for optimizing its clinical use and ensuring predictable and safe sedation.

Mechanism of Action and Interaction

Medetomidine exerts its effects by binding to and activating alpha-2 adrenoceptors in both the central nervous system (CNS) and peripheral tissues. Central activation leads to sedation and analgesia, while peripheral activation causes vasoconstriction and a subsequent reflex bradycardia. This compound selectively blocks these peripheral alpha-2 adrenoceptors, thereby mitigating the cardiovascular side effects. The primary mechanism by which this compound alters medetomidine pharmacokinetics is by antagonizing medetomidine-induced vasoconstriction. This vasodilation improves tissue perfusion, leading to changes in drug absorption and distribution.

References

Vatinoxan's Limited Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatinoxan, formerly known as MK-467 and L-659,066, is a peripherally selective alpha-2 adrenoceptor antagonist.[1] Its clinical utility lies in its ability to mitigate the undesirable cardiovascular side effects of alpha-2 adrenoceptor agonists, such as medetomidine and dexmedetomidine, without significantly diminishing their central sedative and analgesic effects.[1][2][3] This selective action is attributed to its limited capacity to cross the blood-brain barrier (BBB). This technical guide provides an in-depth review of the studies investigating this compound's BBB penetration, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

The primary mechanism underlying this compound's restricted central nervous system (CNS) access is its relatively low lipid solubility.[1] While the role of efflux transporters like P-glycoprotein (P-gp) at the BBB is a critical consideration for many pharmaceuticals, direct evidence from the reviewed studies does not indicate that this compound is a significant P-gp substrate.

Quantitative Analysis of Blood-Brain Barrier Penetration

The peripheral selectivity of this compound has been quantified in several key preclinical studies. The data consistently demonstrates significantly lower concentrations of this compound in the CNS compared to plasma.

| Species | Route of Administration | This compound Dose | Co-administered Drug(s) | Time Point | CNS Tissue | CNS:Plasma Ratio | Reference |

| Dog (Beagle) | Intravenous | 800 µg/kg | Medetomidine (40 µg/kg) | 20 minutes | Brain, Cervical & Lumbar Spinal Cord | ~1:50 | |

| Dog | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ~2% of plasma concentration | |

| Rat (Wistar) | Subcutaneous | 5 mg/kg | Medetomidine (0.25 mg/kg), Midazolam (2 mg/kg), Fentanyl (0.01 mg/kg) | 15 minutes | Cortex, Thalamus, Pons, Lumbar Spinal Cord | Ratios not explicitly stated, but CNS concentrations were significantly lower than plasma. |

| Species | Drug | CNS:Plasma Ratio | Reference |

| Dog (Beagle) | This compound | ~1:50 | |

| Dog (Beagle) | Dexmedetomidine | 3-7:1 | |

| Dog (Beagle) | Levomedetomidine | 3-7:1 |

Key Experimental Protocols

Study 1: Quantification of this compound in Canine CNS Tissue (Honkavaara et al., 2020)

This study provides the most direct and quantitative evidence of this compound's limited BBB penetration in dogs.

-

Objective: To quantify the peripheral selectivity of this compound by comparing its concentration, along with dexmedetomidine and levomedetomidine, in plasma and CNS tissue after intravenous co-administration.

-

Subjects: Six healthy, purpose-bred Beagle dogs.

-

Procedure:

-

A combination of medetomidine (40 µg/kg) and this compound (800 µg/kg) was administered as an intravenous bolus.

-

After 20 minutes, the dogs were euthanized.

-

Venous blood and CNS tissues (brain, cervical and lumbar spinal cord) were immediately harvested.

-

-

Sample Analysis: Concentrations of dexmedetomidine, levomedetomidine, and this compound in all samples were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Study 2: this compound's Effect on CNS Drug Concentrations in Rats (Lindh et al., 2024)

This study investigated the impact of this compound on the CNS concentrations of co-administered sedative and analgesic agents.

-

Objective: To determine if this compound affects the concentrations of medetomidine, midazolam, and fentanyl in the CNS after subcutaneous co-administration.

-

Subjects: Twelve healthy male Wistar rats.

-

Procedure:

-

Animals were divided into two groups: one receiving medetomidine, midazolam, and fentanyl (MMF), and the other receiving MMF with this compound (MMF-V).

-

Drugs were administered subcutaneously.

-

15 minutes post-administration, the rats were euthanized.

-

Plasma and CNS tissues (cortex, thalamus, pons, and lumbar spinal cord) were collected.

-

-

Sample Analysis: Drug concentrations in plasma and tissue homogenates were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing this compound's Mechanism and Experimental Design

Caption: this compound's peripheral action and limited BBB penetration.

Caption: Generalized workflow for assessing CNS drug distribution.

Conclusion

References

Preclinical Research on Vatinoxan (MK-467): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, also known as MK-467 or L-659,066, is a potent and peripherally selective alpha-2 adrenoceptor antagonist. Developed to mitigate the undesirable cardiovascular and metabolic side effects of alpha-2 adrenoceptor agonists (like dexmedetomidine and medetomidine) while preserving their centrally mediated sedative and analgesic properties, this compound has been the subject of extensive preclinical evaluation. Its unique pharmacological profile, characterized by limited blood-brain barrier penetration, makes it a valuable adjunct in veterinary anesthesia and sedation protocols. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key findings on its mechanism of action, pharmacokinetics, and pharmacodynamics across various animal species. It includes detailed experimental methodologies and quantitative data to serve as a resource for researchers and drug development professionals in the field.

Mechanism of Action

This compound functions as a competitive antagonist at alpha-2 adrenoceptors. Its primary characteristic is its peripheral selectivity, which is attributed to its hydrophilic nature and poor lipid solubility, limiting its passage across the blood-brain barrier.[1] This selectivity allows this compound to counteract the effects of alpha-2 agonists on peripheral tissues, such as blood vessels, without significantly affecting their desired actions on the central nervous system (CNS).

In vitro and in vivo studies have demonstrated this compound's high affinity and selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors, with a reported alpha-2:alpha-1 receptor occupancy ratio of 105:1.[2] This selectivity minimizes the potential for off-target effects related to alpha-1 receptor blockade.

The peripheral antagonism of alpha-2 adrenoceptors by this compound leads to the attenuation of agonist-induced vasoconstriction, thereby preventing the subsequent rise in blood pressure and reflex bradycardia commonly observed with agents like dexmedetomidine.

Signaling Pathway of Alpha-2 Adrenoceptor Agonists and this compound's Point of Intervention

Pharmacodynamic Properties

The primary pharmacodynamic effect of this compound is the attenuation of the cardiovascular side effects of alpha-2 adrenoceptor agonists.

Cardiovascular Effects:

-

Heart Rate and Blood Pressure: In numerous studies across species including dogs, cats, and horses, this compound has been shown to effectively mitigate the bradycardia and hypertension induced by dexmedetomidine and medetomidine.[3][4] For instance, in cats, dexmedetomidine-induced bradycardia and hypertension were attenuated by all three tested doses of MK-467 (300, 600, and 1200 μg/kg).[3]

-

Cardiac Output: By preventing intense vasoconstriction, this compound helps maintain cardiac output, which is often reduced by alpha-2 agonists.

Metabolic Effects:

-

Alpha-2 agonists can induce hyperglycemia by inhibiting insulin release. This compound has been shown to alleviate this effect. In rats sedated with a combination of medetomidine, midazolam, and fentanyl, this compound significantly reduced blood glucose concentrations compared to the group without this compound.

Central Nervous System Effects:

-

While this compound is designed to not interfere with the central effects of alpha-2 agonists, some studies have reported a shortened duration of sedation when it is co-administered. This is likely due to pharmacokinetic interactions rather than a direct central antagonistic effect.

Pharmacokinetic Properties

This compound's pharmacokinetic profile is characterized by its influence on the disposition of co-administered alpha-2 agonists.

-

Absorption: When administered intramuscularly with an alpha-2 agonist, this compound can increase the absorption rate of the co-administered drug. This is thought to be due to the prevention of local vasoconstriction at the injection site, leading to a faster onset of sedation.

-

Distribution: this compound has a limited volume of distribution and, as established, poorly penetrates the blood-brain barrier. Studies in dogs have confirmed the peripheral selectivity of this compound, with CNS-to-plasma concentration ratios being approximately 1:50.

-

Metabolism and Clearance: Co-administration of this compound can increase the clearance of alpha-2 agonists. In dogs, the apparent plasma clearance of both dexmedetomidine and levomedetomidine was more than doubled in the presence of MK-467. This increased clearance can lead to lower plasma concentrations of the alpha-2 agonist and a shorter duration of its effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Receptor Selectivity of this compound

| Parameter | Value | Species/System | Reference |

| Alpha-2:Alpha-1 Receptor Occupancy Ratio | 105:1 | In Vitro |

Note: Specific Ki values for this compound at alpha-2 adrenoceptor subtypes are not publicly available.

Table 2: Pharmacokinetic Parameters of this compound in Cats (1 mg/kg IV)

| Parameter | Value (Typical Value, % Interindividual Variability) | Reference |

| Volume of Central Compartment (V1) | 34 mL/kg (55%) | |

| Volume of Peripheral Compartment 1 (V2) | 151 mL/kg (35%) | |

| Volume of Peripheral Compartment 2 (V3) | 306 mL/kg (18%) | |

| Metabolic Clearance (CL) | 2.3 mL/min/kg (34%) | |

| Intercompartmental Clearance 1 (CL2) | 42.6 mL/min/kg (25%) | |

| Intercompartmental Clearance 2 (CL3) | 5.6 mL/min/kg (0%) |

Table 3: Pharmacokinetic Interaction of this compound with Dexmedetomidine in Dogs (Intravenous Administration)

| Treatment | Dexmedetomidine AUC (ng*min/mL) | Dexmedetomidine Clearance (L/kg/h) | Reference |

| Dexmedetomidine (10 µg/kg) | 101 ± 20% higher than combo | - | |

| Dexmedetomidine (10 µg/kg) + MK-467 (250 µg/kg) | - | More than doubled |

Table 4: Pharmacodynamic Effects of this compound on Dexmedetomidine-Induced Cardiovascular Changes in Cats (Intramuscular Administration)

| Treatment (Dexmedetomidine 25 µg/kg +) | Highest MAP (mmHg, mean ± SD) | Lowest MAP (mmHg, mean ± SD) | Duration of HR below baseline (min) | Reference |

| Saline | 168 ± 17 | 100 ± 14 | 240 | |

| MK-467 (300 µg/kg) | 157 ± 18 | 79 ± 11 | 20 | |

| MK-467 (600 µg/kg) | 153 ± 11 | 74 ± 10 | 3 | |

| MK-467 (1200 µg/kg) | 144 ± 12 | 69 ± 7 | 3 |

Experimental Protocols

Pharmacokinetic Study of this compound in Cats

-

Study Design: Prospective experimental study.

-

Animals: Six healthy adult male neutered cats.

-

Procedure:

-

Anesthetize cats with isoflurane in oxygen.

-

Place venous catheters for drug administration and blood sampling.

-

Administer this compound (1 mg/kg) intravenously over 5 minutes.

-

Collect blood samples before and at various time points up to 8 hours after administration.

-

Measure plasma this compound concentration using liquid chromatography/tandem mass spectrometry (LC-MS/MS).

-

Fit a three-compartment model to the time-concentration data using population methods and nonlinear mixed-effect modeling.

-

Pharmacodynamic Study of this compound on Dexmedetomidine's Cardiovascular Effects in Cats

-

Study Design: Prospective, randomized, controlled, blinded, crossover experimental study.

-

Animals: Eight healthy, adult, neutered male cats.

-

Procedure:

-

Administer five intramuscular treatments at least 2 weeks apart:

-

Dexmedetomidine 25 µg/kg (D25)

-

MK-467 600 µg/kg (M600)

-

D25 combined with 300, 600, and 1200 µg/kg of MK-467.

-

-

Record heart rate and direct arterial blood pressure via telemetry.

-

Assess sedation prior to treatments and at intervals for 8 hours thereafter.

-

Experimental Workflow for Assessing Pharmacodynamic Interaction

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for this compound, including studies on acute and chronic toxicity, genotoxicity (e.g., Ames test), and carcinogenicity, are not publicly available. This information is typically proprietary and submitted to regulatory agencies for drug approval. Preclinical studies in various animal models at therapeutic doses have generally shown this compound to be well-tolerated, with its primary effects being the intended antagonism of alpha-2 agonist-induced cardiovascular changes.

Conclusion

This compound (MK-467) is a peripherally selective alpha-2 adrenoceptor antagonist with a well-defined mechanism of action and predictable pharmacodynamic and pharmacokinetic profiles in preclinical animal models. Its ability to mitigate the adverse cardiovascular and metabolic effects of alpha-2 agonists while largely preserving their central sedative and analgesic properties makes it a significant advancement in veterinary anesthesia and sedation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. Future investigations could focus on its application in a wider range of species and clinical scenarios, as well as the public dissemination of comprehensive safety and toxicology data.

References

- 1. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 2. This compound hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of intramuscular this compound (MK-467), co-administered with medetomidine and butorphanol, on cardiopulmonary and anaesthetic effects of intravenous ketamine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Vatinoxan's Impact on Microcirculation in Animal Models: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vatinoxan, a peripherally selective alpha-2 adrenoceptor antagonist, demonstrates a significant and beneficial impact on microcirculation in animal models, primarily documented in canines. When co-administered with alpha-2 adrenoceptor agonists like medetomidine or dexmedetomidine, this compound effectively mitigates the agonist-induced peripheral vasoconstriction, leading to improved tissue perfusion and oxygenation. This technical guide synthesizes the current quantitative data, details key experimental methodologies, and visualizes the underlying physiological mechanisms and experimental workflows. The findings underscore this compound's potential to enhance the safety profile of alpha-2 agonists in veterinary medicine by preserving microcirculatory function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on microcirculatory parameters in animal models.

Table 1: Effects of this compound on Oral Mucosal and Testicular Surface Microcirculation in Dogs Anesthetized for Prescrotal Castration [1][2]

| Parameter | Treatment Group | Median (Range) | P-value |

| Laser Doppler Flow (LD-Flow) (Perfusion Units) | Medetomidine + Methadone (MM) | 64 (21 - 461) | < 0.001 |

| MM + this compound (ZM) | 297 (77 - 1558) | ||

| Tissue Hemoglobin Oxygen Saturation (Tissue-HbO2) (%) | Medetomidine + Methadone (MM) | 71 (46 - 93) | < 0.001 |

| MM + this compound (ZM) | 88 (73 - 100) |

Table 2: Effects of this compound on Buccal Mucosal Microcirculation in Beagle Dogs Sedated with Medetomidine [3][4][5]

| Parameter | Comparison | Estimated Effect (95% Confidence Interval) |

| Proportion of Perfused Vessels (PPV) (%) | MED vs. MVX | -1.98% (-3.53% to -0.42%) |

| Microvascular Flow Index (MFI) | MED vs. MVX | -0.33 (-0.43 to -0.22) |

| Heterogeneity Index (HI) | MED vs. MVX | 0.14 (0.05 to 0.22) |

MED: Medetomidine alone; MVX: Medetomidine combined with this compound.

Experimental Protocols

Study 1: this compound's Effect on Microcirculation During General Anesthesia in Dogs

-

Objective: To investigate the impact of this compound on oral mucosal and testicular surface microcirculation in dogs undergoing prescrotal castration under general anesthesia.

-

Animal Model: Seventeen healthy, privately-owned dogs.

-

Experimental Design: A randomized clinical study.

-

Methodology:

-

Dogs were randomly allocated to two treatment groups.

-

Group 1 (MM): Received intramuscular medetomidine (0.3 mg/m²) and methadone (0.3 mg/kg).

-

Group 2 (ZM): Received intramuscular medetomidine (0.3 mg/m²), methadone (0.3 mg/kg), and this compound (6 mg/m²).

-

Anesthesia was induced with propofol and maintained with isoflurane.

-

Microcirculatory variables were quantified using a real-time hybrid technology combining laser Doppler flow (LD-Flow) and reflectance spectroscopy for tissue hemoglobin oxygen saturation (Tissue-HbO2).

-

Measurements were taken from the oral mucosa and the exposed testicular surface.

-

Heart rate (HR) and mean arterial pressure (MAP) were also recorded.

-

-

Data Analysis: Wilcoxon's Rank Sum and Spearman correlation tests.

Study 2: this compound's Influence on Buccal Mucosal Microcirculation in Sedated Beagle Dogs

-

Objective: To measure the effects of medetomidine alone versus medetomidine combined with this compound on buccal mucosal microcirculation.

-

Animal Model: Eight healthy purpose-bred Beagle dogs.

-

Experimental Design: A randomized, crossover, blinded experimental study with a 7-day washout period.

-

Methodology:

-

Each dog received either intramuscular medetomidine (1 mg/m²) alone (MED) or combined with this compound (20 mg/m²) (MVX).

-

Oral mucosal microcirculation was assessed using a sidestream dark field (SDF) camera placed on the buccal mucosa.

-

The following microvascular parameters were measured: perfused DeBacker density, proportion of perfused vessels (PPV) (for all vessels and those < 20 μm), microvascular flow index (MFI), and heterogeneity index (HI).

-

Video recordings were made at baseline (-5 minutes) and at 10, 20, 30, 40, 60, 90, and 120 minutes after treatment administration.

-

-

Data Analysis: Linear mixed-effects models were used to assess the association between microvascular variables and treatment, baseline, and sequence.

Visualizations

Signaling Pathway of this compound

Caption: this compound's peripheral alpha-2 antagonism.

Experimental Workflow for Microcirculation Assessment

Caption: Generalized experimental workflow.

Conclusion

References

- 1. This compound increases microcirculation in dogs anaesthetised with medetomidine-methadone-propofol-isoflurane for prescrotal castration - A randomized, clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. The impact of this compound on microcirculation after intramuscular co-administration with medetomidine in Beagle dogs: a blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zora.uzh.ch [zora.uzh.ch]

Methodological & Application

Application Notes and Protocols for the Experimental Use of Vatinoxan in Feline Anesthesia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of vatinoxan in feline anesthesia, with a focus on its combination with α2-adrenoceptor agonists like dexmedetomidine. The following protocols are derived from peer-reviewed scientific literature and are intended for research and drug development purposes.

Introduction to this compound in Feline Anesthesia

This compound is a peripherally selective α2-adrenoceptor antagonist.[1][2][3] In feline anesthesia, it is investigated for its ability to mitigate the undesirable cardiovascular side effects of α2-adrenoceptor agonists, such as dexmedetomidine, while preserving their centrally mediated sedative and analgesic properties.[4][5] Dexmedetomidine, a potent α2-agonist, is widely used in cats for sedation and as part of anesthetic protocols. However, it can cause significant cardiovascular depression, including bradycardia and vasoconstriction. This compound's limited ability to cross the blood-brain barrier allows it to selectively block peripheral α2-adrenoceptors, thereby reducing cardiovascular depression without significantly diminishing the desired central nervous system effects of the co-administered α2-agonist.

Mechanism of Action: this compound and Dexmedetomidine

The primary mechanism of action involves the differential binding of dexmedetomidine and this compound to α2-adrenoceptors in the central nervous system (CNS) and the periphery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. Pharmacokinetics of dexmedetomidine during administration of this compound in male neutered cats anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. everycat.org [everycat.org]

Vatinoxan Co-administration with Dexmedetomidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmedetomidine, a potent and selective α2-adrenoceptor agonist, is widely utilized for its sedative and analgesic properties.[1][2] However, its clinical utility is often hampered by significant cardiovascular side effects, including bradycardia, vasoconstriction, and a subsequent decrease in cardiac output.[2][3][4] Vatinoxan, a peripherally selective α2-adrenoceptor antagonist, presents a novel therapeutic strategy to mitigate these adverse effects. Due to its limited ability to cross the blood-brain barrier, this compound selectively blocks peripheral α2-adrenoceptors, thereby counteracting the undesirable cardiovascular effects of dexmedetomidine while preserving its centrally mediated sedative and analgesic actions.

These application notes provide a comprehensive overview of the co-administration of this compound with dexmedetomidine, summarizing key quantitative data from preclinical studies and detailing experimental protocols for researchers.

Mechanism of Action

The co-administration of this compound and dexmedetomidine leverages their distinct sites of action. Dexmedetomidine, as an α2-adrenoceptor agonist, acts on both central and peripheral receptors. Central activation in the locus coeruleus leads to sedation and analgesia, while peripheral activation on vascular smooth muscle causes vasoconstriction. This compound, with its poor penetration of the blood-brain barrier, preferentially antagonizes these peripheral α2-adrenoceptors, leading to vasodilation and attenuation of the hypertensive and bradycardic effects of dexmedetomidine.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound co-administration with dexmedetomidine from various studies in canines and felines.

Table 1: Effects on Cardiovascular Parameters in Dogs

| Parameter | Dexmedetomidine Alone | Dexmedetomidine + this compound | Species | Route | Reference |

| Heart Rate (beats/min) | Decreased from 110 ± 14.2 to 49.4 ± 10.4 | Significantly higher than dexmedetomidine alone | Beagle | IM | |

| Decreased | Remained close to pre-administration values | Client-owned dogs | IV | ||

| Mean Arterial Pressure (mmHg) | Increased | Significantly lower than dexmedetomidine alone | Beagle | IM | |

| 78 ± 7 | 56 ± 7 | Client-owned dogs | IV | ||

| Cardiac Output (L/min) | Decreased from 5.07 ± 1.0 to 2.1 ± 0.9 | Improved compared to dexmedetomidine alone | Beagle | IM | |

| Decreased | Approached baseline values | Beagle | IV Infusion | ||

| Systemic Vascular Resistance | Increased | Reduced compared to dexmedetomidine alone | Beagle | IV Infusion |

Table 2: Effects on Anesthetic and Sedative Properties in Dogs

| Parameter | Dexmedetomidine Alone | Dexmedetomidine + this compound | Species | Route | Reference |

| Sevoflurane MAC Reduction (%) | 67% | 43-57% (dose-dependent attenuation) | Beagle | IV Infusion | |

| Sedation Score | Deep sedation | No substantial alteration in the level of sedation | Beagle | IV | |

| Time to Onset of Sedation (min) | 18 (15, 22) | 10 (8, 10) (faster onset) | Client-owned dogs | IM | |

| Duration of Sedation | Longer | Slightly shortened | Beagle | IV |

Table 3: Pharmacokinetic Parameters in Cats

| Drug | Parameter | Value | Conditions | Reference |

| Dexmedetomidine (with this compound) | Volume of Distribution (steady state) | 1012-2429 mL/kg | Co-administered with ketamine | |

| Metabolic Clearance | 12.5-15.4 mL/min/kg | Co-administered with ketamine | ||

| This compound | Volume of Distribution (steady state) | 666 mL/kg | Co-administered with dexmedetomidine and ketamine | |

| Metabolic Clearance | 3.7 mL/min/kg | Co-administered with dexmedetomidine and ketamine | ||

| Bioavailability (IM) | 99% | - |

Experimental Protocols

Protocol 1: Intravenous Co-administration in Dogs for Sedation

Objective: To evaluate the effects of intravenous this compound on dexmedetomidine-induced sedation and cardiovascular changes.

Materials:

-

Dexmedetomidine hydrochloride (e.g., 0.5 mg/mL solution)

-

This compound hydrochloride (research grade)

-

Sterile saline (0.9% NaCl) for dilution

-

Syringes and needles

-

Intravenous catheters

-

Physiological monitoring equipment (ECG, blood pressure, pulse oximeter)

Procedure:

-

Animal Model: Healthy adult Beagle dogs are commonly used.

-

Acclimatization: Allow animals to acclimate to the laboratory environment.

-

Instrumentation: Place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling if required.

-

Baseline Measurements: Record baseline cardiovascular parameters, including heart rate, arterial blood pressure, and respiratory rate for at least 15 minutes before drug administration.

-

Drug Preparation:

-

Prepare a solution of dexmedetomidine at the desired concentration (e.g., 5 µg/kg).

-

Prepare a solution of this compound at the desired concentration (e.g., 250 µg/kg).

-

For the co-administration group, dexmedetomidine and this compound can be mixed in the same syringe immediately before administration.

-

-

Administration: Administer the prepared drug solutions intravenously as a bolus over a defined period (e.g., 10 seconds).

-

Monitoring:

-

Continuously monitor cardiovascular parameters for at least 90 minutes post-administration.

-

Assess the level of sedation at regular intervals (e.g., every 5-10 minutes) using a validated sedation scoring system.

-

-

Reversal (Optional): At the end of the observation period, the sedative effects can be reversed with an intramuscular injection of atipamezole (e.g., 50 µg/kg).

Protocol 2: Intramuscular Co-administration in Dogs for Sedation

Objective: To assess the onset and quality of sedation and cardiovascular effects of intramuscularly co-administered dexmedetomidine and this compound.

Materials:

-

Dexmedetomidine hydrochloride (e.g., 0.5 mg/m²)

-

Medetomidine-vatinoxan combination product (e.g., Zenalpha®, 1 mg/m² medetomidine and 20 mg/m² this compound) or compounded equivalent.

-

Syringes and needles

-

Physiological monitoring equipment

Procedure:

-

Animal Model: Healthy, client-owned or purpose-bred dogs.

-

Dosing: Calculate the dose based on body surface area (m²).

-

Administration: Administer the drug combination via deep intramuscular injection into the epaxial or quadriceps muscles.

-

Monitoring:

-

Record the time to onset of sedation (e.g., time to lateral recumbency).

-

Monitor heart rate, respiratory rate, and rectal temperature at regular intervals (e.g., every 5-10 minutes).

-

Assess the quality of sedation using a numerical rating scale.

-

-

Reversal: After the procedure or observation period, sedation can be reversed with atipamezole (e.g., 5 mg/m² IM).

Protocol 3: Constant Rate Infusion in Anesthetized Dogs

Objective: To determine the effect of this compound on the minimum alveolar concentration (MAC) of an inhalant anesthetic during dexmedetomidine infusion.

Materials:

-

Dexmedetomidine hydrochloride

-

This compound hydrochloride

-

Inhalant anesthetic (e.g., sevoflurane) and vaporizer

-

Anesthesia machine and circuit

-

Syringe pumps for infusions

-

Advanced hemodynamic monitoring equipment (e.g., for cardiac output measurement)

-

Blood gas analyzer

Procedure:

-

Animal Model: Healthy adult Beagle dogs.

-

Anesthesia Induction and Maintenance: Anesthetize the dogs with an induction agent (e.g., propofol) and maintain anesthesia with the inhalant anesthetic (e.g., sevoflurane) in oxygen.

-

Instrumentation: Instrument the animals for advanced monitoring, including arterial and central venous catheters, and a thermodilution catheter for cardiac output measurement.

-

Baseline MAC Determination: Determine the baseline MAC of the inhalant anesthetic using a standardized stimulus (e.g., tail clamp).

-

Infusion Protocol:

-

Administer a loading dose of dexmedetomidine followed by a constant rate infusion (CRI) (e.g., 4.5 µg/kg/hour).

-

After a stabilization period, redetermine the MAC.

-

Administer a loading dose of this compound followed by a CRI at a low dose (e.g., 90 µg/kg/hour) in addition to the dexmedetomidine CRI.

-

Redetermine the MAC.

-

Increase the this compound CRI to a high dose (e.g., 180 µg/kg/hour) and again redetermine the MAC.

-

-

Cardiopulmonary Measurements: At each MAC determination point, measure and record detailed cardiopulmonary variables, including heart rate, blood pressures, cardiac output, and blood gases.

-

Blood Sampling: Collect blood samples at specified time points to determine plasma concentrations of dexmedetomidine and this compound.

Conclusion

The co-administration of this compound with dexmedetomidine represents a significant advancement in sedative and anesthetic protocols, particularly in veterinary medicine. By selectively antagonizing the peripheral effects of dexmedetomidine, this compound improves the cardiovascular safety profile without compromising the desired central sedative and analgesic effects. The protocols and data presented here provide a foundation for further research and development in this area, with potential applications in various species and clinical settings. Researchers should carefully consider the dose-dependent interactions and pharmacokinetic alterations when designing studies involving this drug combination.

References

- 1. Dexmedetomidine | VCA Animal Hospitals [vcahospitals.com]

- 2. mynavas.org [mynavas.org]